Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic heteroaromatic compound featuring a tetrahydrobenzothiophene core substituted with an ethyl ester group at position 3 and a 1,3-benzodioxole-derived carboxamide moiety at position 2. This structure combines a rigid bicyclic framework with electron-rich aromatic and heterocyclic substituents, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H19NO5S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H19NO5S/c1-2-23-19(22)16-12-5-3-4-6-15(12)26-18(16)20-17(21)11-7-8-13-14(9-11)25-10-24-13/h7-9H,2-6,10H2,1H3,(H,20,21) |
InChI Key |
ARHMNHIWZSMZJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps. One common synthetic route includes the reaction of 1,3-benzodioxole-5-carbonyl chloride with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated reactors and continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Scientific Research Applications
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The benzodioxole and benzothiophene rings allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and the induction of cell death in cancer cells .
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural similarities with other tetrahydrobenzothiophene derivatives, differing primarily in the substituents at position 2. Key analogs include:
Key Observations :
- Hydrogen bonding : The benzamido analog forms an S(6) motif via intramolecular N–H⋯O interactions, stabilizing its conformation . Similar motifs may occur in the target compound, but the 1,3-benzodioxole group could alter hydrogen-bonding capacity.
- Crystallographic disorder : The cyclohexene ring in the benzamido analog exhibits positional disorder, a feature common in flexible tetrahydrobenzothiophene derivatives .
Reactivity and Functionalization
- Recyclization: Ethyl 2-[2-oxofuran-3-ylideneamino] derivatives undergo decyclization with hydrazines to form pyrazole or triazole hybrids, suggesting the target compound’s amino group could participate in similar condensations .
- Electrophilic substitution : The electron-rich benzodioxole ring may direct electrophilic attacks to the 4-position, unlike nitro-substituted analogs where nitration occurs meta to the nitro group .
Crystallographic and Computational Tools
Biological Activity
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the areas of anticancer and analgesic effects. This article reviews the current understanding of its biological activity, supported by relevant data tables and findings from various studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O6S |
| Molecular Weight | 466.51 g/mol |
| InChIKey | SOTTUXPDADGQKY-UHFFFAOYSA-N |
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound. A notable study evaluated its effects on breast cancer cell lines (MCF-7), revealing significant cytotoxicity with an IC50 value ranging from 23.2 to 49.9 μM . The compound was shown to induce apoptosis and necrosis in treated cells:
- Apoptosis Induction : The treatment resulted in a 26.86% reduction in cell viability.
- Cell Cycle Arrest : Flow cytometry analysis indicated an increase in G2/M-phase and S-phase cell-cycle arrest, suggesting that the compound interferes with cellular division processes.
In vivo studies further supported these findings, where the compound significantly reduced tumor mass by 54% compared to control treatments with established chemotherapeutics like 5-Fluorouracil (5-FU) .
Analgesic Activity
The analgesic properties of this compound were assessed using the "hot plate" method on mice. Results indicated that this compound exhibited analgesic effects that surpassed those of standard analgesics such as metamizole .
The mechanism underlying the anticancer and analgesic activities appears to involve multiple pathways:
- STAT3 Inhibition : The benzo[b]thiophene scaffold is known to inhibit STAT3 signaling pathways which are often dysregulated in cancer .
- Cholinergic Activity : Some derivatives have shown activity as acetylcholinesterase (AChE) inhibitors, which may contribute to their analgesic effects .
Antitumor Efficacy
The table below summarizes the cytotoxicity of various derivatives related to this compound:
| Compound ID | IC50 (μM) | Biological Activity |
|---|---|---|
| Compound 4 | 23.2 | Strong Antitumor Activity |
| Compound 5 | 49.9 | Moderate Antitumor Activity |
| Compound 15 | 52.9 | Moderate Antitumor Activity |
Analgesic Activity Comparison
The following table compares the analgesic effects of this compound with standard drugs:
| Drug/Compound | Analgesic Effect |
|---|---|
| Ethyl derivative | Superior to Metamizole |
| Metamizole | Standard Analgesic Effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
